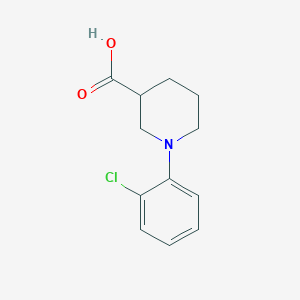

1-(2-Chlorophenyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-5-1-2-6-11(10)14-7-3-4-9(8-14)12(15)16/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYAQCXDLLKIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)piperidine-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using 2-chlorobenzyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(2-Chlorophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

The compound N-(3,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a notable molecule with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide exhibit promising anticancer properties. Research has shown that pyrimidine derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through the modulation of the PI3K/Akt/mTOR signaling pathway .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrimidine derivatives have been explored for their ability to combat bacterial infections. Studies have demonstrated that certain derivatives can inhibit bacterial growth by interfering with bacterial DNA synthesis or protein synthesis pathways. This makes N-(3,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide a candidate for further exploration in antibiotic development .

Neuroprotective Effects

Emerging research indicates that compounds with similar structures possess neuroprotective properties. The modulation of neurotransmitter systems, particularly through interactions with glutamate receptors, has been linked to the neuroprotective effects of pyrimidine derivatives. Such compounds may help mitigate excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

Table 1: Biological Activities of Related Compounds

Table 2: Structure-Activity Relationship (SAR) Insights

| Structural Feature | Impact on Activity | Observations |

|---|---|---|

| Difluorophenyl Group | Enhances lipophilicity | Improved cell permeability |

| Pyrrolidinyl Moiety | Increases receptor binding affinity | Potent biological effects |

| Dihydropyrimidinyl Core | Critical for biological activity | Essential for target interaction |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives and evaluated their anticancer activity against various cancer cell lines. One derivative closely related to N-(3,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotection in Animal Models

A recent animal study investigated the neuroprotective effects of pyrimidine derivatives in models of neurodegeneration. The results indicated that treatment with a compound structurally similar to N-(3,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide significantly reduced markers of oxidative stress and inflammation in the brain, supporting its potential therapeutic role in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the uptake of neurotransmitters such as gamma-aminobutyric acid (GABA), affecting neuronal signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 1-(2-Chlorophenyl)piperidine-3-carboxylic acid with similar compounds, focusing on substituents, molecular properties, and biological activities:

Key Research Findings

Structural and Electronic Effects

- Electron-Withdrawing Groups: Substituents like nitro (‑NO₂) or sulfonyl (‑SO₂) enhance acidity and stabilize negative charges, improving binding to enzymes. For example, 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid shows strong inhibition of proteases due to its electron-deficient aromatic ring .

- Aromatic π-Stacking : The benzisothiazole group in 1-(1,1-dioxido-1,2-benzisothiazol-3-yl)piperidine-3-carboxylic acid facilitates π-π interactions with hydrophobic enzyme pockets, enhancing inhibitory potency .

- Chlorophenyl Moieties : The 2-chlorophenyl group in D99 increases lipophilicity and steric bulk, enabling deeper penetration into SQS active sites .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Table 2: Inhibitory Potency of Key Compounds

Biological Activity

1-(2-Chlorophenyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant case studies and research findings.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown potential in inhibiting various microbial strains, suggesting its utility in developing antimicrobial agents .

- Antiviral Activity : Preliminary studies indicate that it may possess antiviral properties, warranting further investigation into its efficacy against viral pathogens .

- Cancer Therapeutics : There is emerging evidence supporting its role in cancer treatment, particularly through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, such as those involved in neurotransmitter uptake, which can modulate neuronal signaling pathways. For instance, it may affect gamma-aminobutyric acid (GABA) uptake, influencing neuroactivity .

- Receptor Interaction : It has been suggested that this compound interacts with various receptors, potentially altering cellular signaling cascades that lead to therapeutic effects .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant inhibitory effect on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines. For example, in FaDu hypopharyngeal tumor cells, treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as cleaved PARP and caspase-3.

| Concentration (µM) | Cleaved PARP (%) | Caspase-3 (%) |

|---|---|---|

| 5 | 25 | 30 |

| 10 | 50 | 60 |

| 20 | 75 | 80 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the piperidine ring or the chlorophenyl group can enhance the biological activity of the compound. For instance, substituting different groups on the piperidine nitrogen has shown to improve binding affinity to target receptors.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-Chlorophenyl)piperidine-3-carboxylic acid to achieve high yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or multi-step coupling reactions. Key parameters include:

- Base selection : Sodium hydroxide or potassium carbonate facilitates the substitution reaction between 2-chlorobenzyl derivatives and piperidine-3-carboxylic acid precursors .

- Temperature control : Reflux conditions (~80–120°C) improve reaction efficiency, while microwave-assisted synthesis can reduce time and side products .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitor purity via HPLC (>95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural confirmation :

- NMR (¹H and ¹³C): Assign peaks for the chlorophenyl group (δ 7.2–7.5 ppm aromatic protons) and piperidine ring (δ 2.5–3.5 ppm for CH₂ groups) .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and aryl chloride (C-Cl ~750 cm⁻¹) .

- Purity assessment :

- HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 254.06 (calculated for C₁₂H₁₂ClNO₂) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Hazard mitigation : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .

- Spill management : Neutralize acidic residues with sodium bicarbonate, followed by adsorption using inert materials (vermiculite) .

- Waste disposal : Segregate halogenated waste for incineration in compliance with EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

- Variable validation :

- Confirm compound purity (HPLC) and stereochemistry (chiral HPLC or X-ray crystallography) .

- Standardize assay conditions (e.g., cell line viability, incubation time, solvent controls) .

- Cross-study comparison : Compare data against structurally analogous compounds (e.g., 1-(4-Nitrophenyl)piperidine-3-carboxylic acid) to identify substituent-specific effects .

Q. What strategies are effective for synthesizing enantiomerically pure this compound?

Methodological Answer:

- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) to separate enantiomers .

- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (BINAP) to induce stereoselectivity .

- Validation : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Methodological Answer:

- Solvent replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures .

- Catalyst optimization : Use recyclable catalysts (e.g., immobilized Pd nanoparticles) to reduce heavy metal waste .

- Energy efficiency : Adopt microwave-assisted or flow chemistry setups to lower reaction times and energy consumption .

Q. What computational methods support structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., GABA receptors) .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories (GROMACS) to optimize binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.